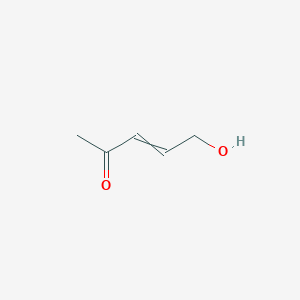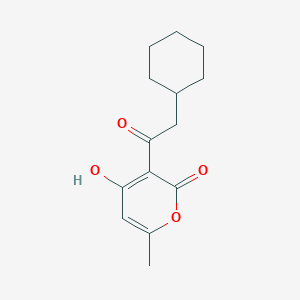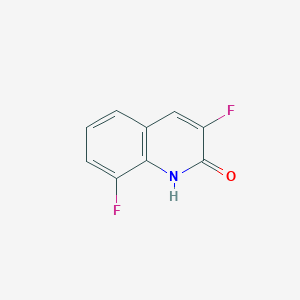
Tributyl(2,3-DI-tert-butylcyclopenta-1,3-dien-1-YL)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl(2,3-DI-tert-butylcyclopenta-1,3-dien-1-YL)stannane is an organotin compound known for its unique structure and properties. This compound features a cyclopentadienyl ring substituted with tert-butyl groups and bonded to a tin atom through a tributyl group. Organotin compounds like this one are of significant interest due to their applications in organic synthesis and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl(2,3-DI-tert-butylcyclopenta-1,3-dien-1-YL)stannane typically involves the reaction of 2,3-DI-tert-butylcyclopenta-1,3-diene with tributyltin chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used include tetrahydrofuran (THF) or toluene, and the reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Tributyl(2,3-DI-tert-butylcyclopenta-1,3-dien-1-YL)stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The tributyl groups can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents such as bromine or iodine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin halides .
Aplicaciones Científicas De Investigación
Tributyl(2,3-DI-tert-butylcyclopenta-1,3-dien-1-YL)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of organotin compounds in drug development, particularly for their ability to interact with biological macromolecules.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which Tributyl(2,3-DI-tert-butylcyclopenta-1,3-dien-1-YL)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with carbon, oxygen, and nitrogen atoms in organic molecules, facilitating various chemical transformations. The cyclopentadienyl ring and tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
Tributylcyclopentadienyltin: Similar structure but without the tert-butyl groups.
Tributylpropynylstannane: Contains a propynyl group instead of the cyclopentadienyl ring.
Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane: Features a different heterocyclic ring structure.
Uniqueness
Tributyl(2,3-DI-tert-butylcyclopenta-1,3-dien-1-YL)stannane is unique due to the presence of the tert-butyl groups on the cyclopentadienyl ring, which provide steric hindrance and influence the compound’s reactivity. This makes it particularly useful in selective organic synthesis and as a catalyst in specific reactions .
Propiedades
Número CAS |
144467-00-5 |
|---|---|
Fórmula molecular |
C25H48Sn |
Peso molecular |
467.4 g/mol |
Nombre IUPAC |
tributyl-(2,3-ditert-butylcyclopenta-1,3-dien-1-yl)stannane |
InChI |
InChI=1S/C13H21.3C4H9.Sn/c1-12(2,3)10-8-7-9-11(10)13(4,5)6;3*1-3-4-2;/h8H,7H2,1-6H3;3*1,3-4H2,2H3; |
Clave InChI |
QTSWSZBMYNRNEL-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=C(C(=CC1)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12562074.png)


![Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]-](/img/structure/B12562086.png)
![({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12562092.png)




![1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12562106.png)
![7-Ethylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B12562112.png)



